![molecular formula C9H4F3NO B121949 2,4,5-Trifluorobenzoylacetonitrile CAS No. 142501-42-6](/img/structure/B121949.png)
2,4,5-Trifluorobenzoylacetonitrile
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Overview
Description
2,4,5-Trifluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . It is a clear colorless liquid and is not intended for human or veterinary use.
Molecular Structure Analysis
The IUPAC name for 2,4,5-Trifluorobenzoylacetonitrile is 3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile . The InChI code is 1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 .Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzoylacetonitrile is a clear colorless liquid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Synthesis
2,4,5-Trifluorobenzoylacetonitrile: is a valuable compound in organic synthesis. Its trifluoromethyl group can act as a powerful electron-withdrawing group, making it a key intermediate in the synthesis of various organic molecules. Researchers utilize this compound for the preparation of fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Medicinal Chemistry
In medicinal chemistry, 2,4,5-Trifluorobenzoylacetonitrile serves as a precursor for the synthesis of potential therapeutic agents. The incorporation of the trifluoromethyl group into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and reduced toxicity .
Material Science
This compound finds applications in material science, particularly in the creation of advanced polymers and plastics. The trifluoromethyl group contributes to the thermal stability and chemical resistance of the materials, making them suitable for high-performance applications .
Catalysis
2,4,5-Trifluorobenzoylacetonitrile: can be used in catalysis as a ligand or a catalyst modifier. Its unique electronic properties can enhance the catalytic activity and selectivity of metal catalysts in various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of 2,4,5-Trifluorobenzoylacetonitrile are employed as reagents for the detection and quantification of biologically relevant molecules. Its strong electron-withdrawing nature makes it an excellent choice for developing sensitive and selective analytical methods .
Agricultural Chemistry
The compound’s role in agricultural chemistry involves the synthesis of novel agrochemicals. The introduction of fluorine atoms into pesticides and herbicides can lead to compounds with enhanced activity and lower environmental impact, contributing to sustainable agriculture practices .
Safety and Hazards
properties
IUPAC Name |
3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROCPTTWLHZCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645210 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzoylacetonitrile | |
CAS RN |
142501-42-6 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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